(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
CAS No.: 2034428-76-5
Cat. No.: VC5862968
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034428-76-5 |
---|---|
Molecular Formula | C20H21N3O3S2 |
Molecular Weight | 415.53 |
IUPAC Name | [4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Standard InChI | InChI=1S/C20H21N3O3S2/c1-22-13-10-21-20(22)28(25,26)17-8-11-23(12-9-17)19(24)16-6-4-15(5-7-16)18-3-2-14-27-18/h2-7,10,13-14,17H,8-9,11-12H2,1H3 |
Standard InChI Key | DCCVJWQVXLMTCW-UHFFFAOYSA-N |
SMILES | CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Introduction
Structural Characteristics and Crystallographic Data
Molecular Geometry
The compound’s three-dimensional arrangement is critical to its function. Crystallographic studies of analogous structures, such as (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone, reveal significant dihedral angles between aromatic rings. For example, the central benzene ring forms a 54.6° angle with the thiophene group and a 71.2° angle with the 4-methylphenyl group . These distortions likely enhance intermolecular interactions, such as C–H···O hydrogen bonds and π–π stacking, which stabilize the crystal lattice and may influence bioavailability .
Table 1: Key Crystallographic Parameters of Analogous Compounds
Parameter | Value | Source |
---|---|---|
Dihedral angle (benzene-thiophene) | 54.6° | |
Dihedral angle (benzene-methylphenyl) | 71.2° | |
Hydrogen bond length (C–H···O) | 2.42 Å |
Synthetic Routes and Methodologies
Multi-Step Synthesis
The synthesis involves three primary stages, as inferred from patented methodologies for related compounds :
-
Sulfonylation of 1-Methylimidazole:
Reaction of 1-methylimidazole with chlorosulfonic acid yields 1-methyl-1H-imidazole-2-sulfonyl chloride. This intermediate is stabilized using bases like triethylamine to prevent decomposition . -
Piperidine Functionalization:
Nucleophilic substitution attaches the sulfonyl chloride to piperidine, forming the 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine intermediate. Catalysts such as palladium acetate may enhance yield in this step . -
Suzuki-Miyaura Coupling:
The final step couples the piperidine intermediate with 4-(thiophen-2-yl)phenylboronic acid under Suzuki conditions (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O) . Purification via column chromatography (hexane:EtOAc, 3:1) achieves >95% purity.
Table 2: Optimized Reaction Conditions
Step | Reactants | Conditions | Yield |
---|---|---|---|
1 | 1-Methylimidazole + ClSO<sub>3</sub>H | 0°C, DCM, 12 h | 78% |
2 | Intermediate + Piperidine | Et<sub>3</sub>N, RT, 24 h | 65% |
3 | Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, 80°C, 8 h | 82% |
Mechanism of Action and Target Interactions
Enzymatic Inhibition
Molecular docking simulations of related sulfonamide-piperidine compounds reveal strong binding to cytochrome P450 enzymes (e.g., CYP3A4, ΔG = -9.2 kcal/mol) . The sulfonyl group forms hydrogen bonds with active-site residues (Arg105, Glu374), while the thiophene engages in hydrophobic interactions . This dual binding mode suggests potential as a multi-target therapeutic agent.
Comparative Analysis with Related Compounds
Substituent Effects on Activity
Replacing the thiophene group with fluorophenyl (as in EvitaChem’s (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone) reduces logP from 3.1 to 2.4, enhancing aqueous solubility but decreasing CNS penetration. Conversely, the thiophene moiety improves metabolic stability, with a 40% longer plasma half-life in rodent models .
Table 3: Structural Modifications and Pharmacokinetic Outcomes
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